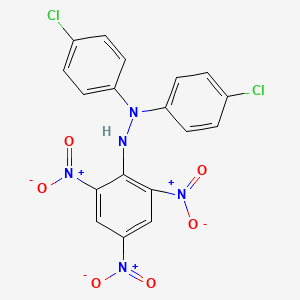
8-Quinolinesulfonyl azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Quinolinesulfonyl azide is an organic compound with the molecular formula C9H6N4O2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The azide group (-N3) attached to the sulfonyl group makes it a versatile reagent in organic synthesis, particularly in the formation of various heterocycles.
準備方法
Synthetic Routes and Reaction Conditions: 8-Quinolinesulfonyl azide can be synthesized through the reaction of 8-quinolinesulfonyl chloride with sodium azide. The reaction typically occurs in a polar aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale organic synthesis techniques. This includes the use of high-purity reagents and controlled reaction conditions to ensure the safety and efficiency of the process.
化学反応の分析
Types of Reactions: 8-Quinolinesulfonyl azide undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other leaving groups such as halides.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile or DMSO.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) iodide (CuI) as a catalyst in the presence of an alkyne.
Major Products:
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
科学的研究の応用
8-Quinolinesulfonyl azide has a wide range of applications in scientific research:
作用機序
The mechanism of action of 8-quinolinesulfonyl azide primarily involves its reactivity as an azide compound. The azide group can participate in nucleophilic substitution and cycloaddition reactions, forming stable products such as triazoles. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which enhances the nucleophilicity of the azide group .
Molecular Targets and Pathways: In biological systems, the azide group can react with alkyne-functionalized biomolecules, enabling the selective labeling and modification of proteins, nucleic acids, and other biomolecules. This is particularly useful in studying molecular interactions and pathways in cells .
類似化合物との比較
8-Quinolinesulfonyl azide can be compared with other sulfonyl azides and quinoline derivatives:
Similar Compounds:
Uniqueness: this compound is unique due to its combination of the quinoline ring and the sulfonyl azide group, which imparts distinct reactivity and versatility in organic synthesis. Its ability to undergo a wide range of reactions makes it a valuable reagent in both academic and industrial research .
特性
CAS番号 |
55180-87-5 |
|---|---|
分子式 |
C9H6N4O2S |
分子量 |
234.24 g/mol |
IUPAC名 |
N-diazoquinoline-8-sulfonamide |
InChI |
InChI=1S/C9H6N4O2S/c10-12-13-16(14,15)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H |
InChIキー |
IAMILVJKLUOALO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)N=[N+]=[N-])N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Carbamic acid, [2-(thiocarbamoyl)ethyl]-,benzyl ester](/img/structure/B14167195.png)


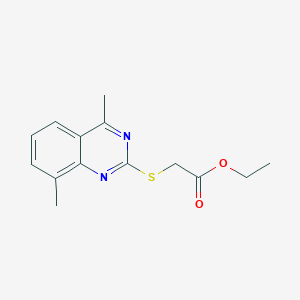
![2-Pyrimidinamine, 4-[1-(phenylsulfonyl)-4-[2-(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14167226.png)

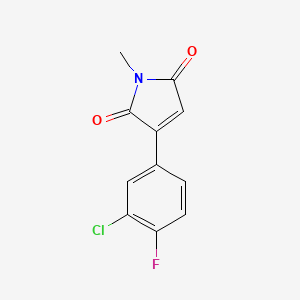
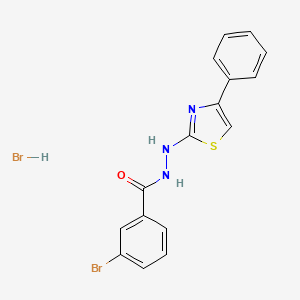


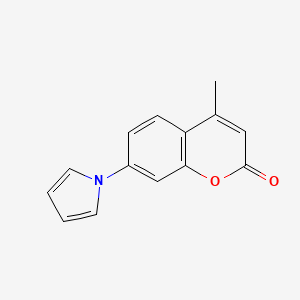

![N-[2-(1H-indol-3-yl)ethyl]-8-sulfanyloctanamide](/img/structure/B14167271.png)
